Sodium aurothiomalate is classified as a disease-modifying antirheumatic drug (DMARD). It is derived from thiomalic acid, which contains a thiol group that enables the formation of stable complexes with gold ions. The compound's chemical formula is , and it has a molar mass of approximately 390.07 g/mol . Its trade name includes Myocrisin, and it is recognized under various synonyms such as gold sodium thiomalate .
The synthesis of sodium aurothiomalate involves the reaction of thiomalic acid with sodium hydroxide to form sodium thiomalate, which is subsequently reacted with gold iodide. The process can be summarized as follows:
This method ensures that the compound remains stable and suitable for medical use, as it can be sterilized without decomposition.
The molecular structure of sodium aurothiomalate consists of a gold atom coordinated to thiol and carboxylate groups from thiomalic acid. The compound exhibits a complex geometry due to the presence of both ionic and covalent interactions.
The three-dimensional structure can be represented using molecular modeling software, showcasing the arrangement of atoms around the gold center.
Sodium aurothiomalate participates in various chemical reactions primarily due to its thiol group, which can undergo oxidation or interact with other electrophiles. Notable reactions include:
These reactions are crucial for understanding its pharmacological effects and interactions within biological systems.
These actions contribute to its effectiveness in managing autoimmune conditions.
These properties are significant for understanding dosing regimens and potential side effects.
Sodium aurothiomalate is primarily used in clinical settings for:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1